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(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine - 1341782-97-5

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine

Catalog Number: EVT-1689283
CAS Number: 1341782-97-5
Molecular Formula: C10H10N4
Molecular Weight: 186.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611)

Compound Description: WAY-262611 is a small molecule agonist of the Wnt β-catenin cellular messaging system. [] It was discovered through a high-throughput screening campaign aimed at identifying leads for treating bone disorders. [] WAY-262611 showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats after oral administration. []

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine (L)

Compound Description: This compound acts as a tridentate ligand, forming a copper(II) complex, [CuLCl2]. [] The complex formation occurs regardless of the Cu:L molar ratio used in the synthesis. [] [CuLCl2] exhibits a distorted square-pyramidal geometry. [] The NH2 group in this ligand participates in hydrogen bonding with chloride ions instead of forming the typical (NH···N3(pyrimidine))2 synthon observed in similar N-heteroaromatic compounds. []

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

Compound Description: This class of compounds features a 2/6-aryl/heteroaryl substituted -N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine structure. [] They are synthesized from dichloropyrimidines through a cost-effective process involving initial substitution followed by Suzuki coupling with boronic acids or esters. []

6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine Derivatives

Compound Description: This chemical scaffold exhibits potent antagonist activity against the adenosine A2A receptor. [] Optimization of these derivatives led to compounds with exceptional receptor binding affinity and ligand efficiency. [] Leading compounds from this series demonstrated promising efficacy in the haloperidol-induced catalepsy model for Parkinson's disease. []

2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Description: These derivatives are synthesized by acid-catalyzed condensation of cyano-pyridines with 2-amino-3-carbethoxythiophenes. [] They demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacterial and fungal strains. []

Acid-Sensitive Pt(II) 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one Complexes

Compound Description: These complexes incorporate a Pt(II) ion coordinated to a 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one ligand and either chloride or 4-ethynyltolyl ancillary ligands. [] These complexes exhibit reversible changes in their photophysical properties (absorption, emission, and transient absorption) upon protonation and deprotonation of the carbonyl oxygen on the terdentate ligand, making them potential chromogenic and luminescent acid sensors. []

Overview

The compound (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine is a heterocyclic organic molecule that features both pyridine and pyrimidine rings, which are significant in medicinal chemistry due to their biological activities. This compound is classified as an amine due to the presence of the methanamine functional group. Its structure allows for various interactions with biological targets, making it a candidate for pharmaceutical applications.

Source and Classification

This compound can be synthesized from various precursors through methods such as reductive amination, which is a common technique in organic synthesis. It falls under the category of heteroaromatic compounds, specifically those containing nitrogen heterocycles. The classification of this compound is primarily based on its functional groups and structural characteristics.

Synthesis Analysis

Methods and Technical Details

The synthesis of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine can be achieved through several methods, with a notable approach being reductive amination. This involves the reaction of a pyridin-2-yl ketone with an amine in the presence of reducing agents such as sodium cyanoborohydride. The process typically requires careful control of reaction conditions including temperature, solvent choice, and stoichiometry to optimize yield and purity.

  1. Reductive Amination:
    • Reagents: Pyridin-2-yl ketone, methanamine, sodium cyanoborohydride.
    • Solvent: Methanol or other suitable alcohols.
    • Conditions: Reaction at room temperature or slightly elevated temperatures to facilitate the reaction without decomposing sensitive intermediates.

This method has been shown to yield high purity products when optimized correctly .

Molecular Structure Analysis

Molecular Data

  • Molecular Formula: C10H10N4
  • Molecular Weight: Approximately 198.22 g/mol
  • Melting Point: Specific values may vary based on purity but generally fall within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions typical of amines and heterocycles:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles.
  2. Acylation Reactions: The amine can react with acyl chlorides to form amides.
  3. Condensation Reactions: It may also engage in condensation reactions leading to more complex structures.

These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives for further study .

Mechanism of Action

Process and Data

The mechanism of action for compounds like (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine often involves interaction with specific biological targets such as enzymes or receptors. For instance, derivatives of this compound have been studied for their potential inhibitory effects on protein kinases, which are crucial in regulating cellular functions.

  1. Binding Affinity: The nitrogen atoms in the rings may facilitate hydrogen bonding with active sites on target proteins.
  2. Inhibition Mechanism: By binding to the active site, these compounds can inhibit enzyme activity, which is valuable in drug design for conditions like cancer or inflammation.

Data from studies suggest that modifications to the structure can significantly impact efficacy and selectivity against specific targets .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine include:

  • Appearance: Typically a solid or powder form.
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of polar functional groups.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group.

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High Performance Liquid Chromatography (HPLC) are commonly used to characterize this compound's purity and structural integrity .

Applications

Scientific Uses

This compound has potential applications in several scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting protein kinases involved in cancer progression.
  2. Biochemical Research: Studying enzyme mechanisms and pathways where protein kinases play a critical role.
  3. Material Science: Investigating its properties for use in organic electronics or photonic devices due to its heterocyclic structure.
Rational Drug Design & Target Identification

Structure-Based Drug Design for Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition

The design of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine derivatives emerged from sophisticated structural analysis of the MmpL3 binding pocket. Mycobacterial membrane protein large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis responsible for shuttling trehalose monomycolates (TMM) to the cell envelope, a process critical for cell wall integrity. Crystallographic studies of MmpL3 co-crystallized with inhibitors SQ109, ICA38, and AU1235 revealed a conserved binding mode wherein the nitrogen atom of each inhibitor forms a crucial hydrogen bond with residue D645. This interaction disrupts two pairs of Asp-Tyr hydrogen bonds (Y256–D646 and Y257–D645), thereby interfering with the proton relay system essential for transporter function [1].

The pyridine-2-methylamine scaffold was strategically engineered to optimize interactions within two key hydrophobic regions of MmpL3:

  • S1 Pocket: Composed of residues F260, S293, and F649, accommodating aromatic or aliphatic substituents
  • S2 Pocket: Formed by residues I249, L253, V257, and V646, favoring bulkier hydrophobic groups

Table 1: Structure-Activity Relationship (SAR) of Pyridine-2-methylamine Derivatives

Position ModifiedStructural FeatureBiological ImpactPotency (MIC against Mtb H37Rv)
Core scaffoldPyridine-2-methylamineEssential for D645 H-bondBaseline activity
S1 region substituentAryl groupsImproved hydrophobic fitting in S1 pocket4-8× increase
S2 region substituentCycloalkyl groupsEnhanced van der Waals contacts in S2 pocket10-16× increase
HybridizationPyrimidine integrationBalanced hydrophobicity & target affinity>50× increase (compound 62)

Systematic optimization of these hydrophobic regions yielded compound 62 (a specific (2-(pyridin-2-yl)pyrimidin-4-yl)methanamine derivative), which demonstrated exceptional potency against drug-resistant tuberculosis strains. This structure-based approach leveraged X-ray crystallography data and molecular docking simulations to iteratively refine substituents, achieving a remarkable MIC of 0.016 μg/mL against Mtb H37Rv – surpassing first-line TB drugs in preclinical testing [1] [2].

Molecular Hybridization Strategies for Multi-Drug-Resistant Tuberculosis

Molecular hybridization served as a pivotal strategy for overcoming drug resistance in tuberculosis by merging pharmacophoric elements from distinct MmpL3 inhibitor classes. The pyridine-2-methylamine core was specifically chosen as a structural module capable of recapitulating the essential D645 hydrogen bonding observed in multiple inhibitor chemotypes. This scaffold was then hybridized with hydrophobic domains from other potent MmpL3 inhibitors to create chimeric molecules with enhanced target affinity and reduced susceptibility to existing resistance mechanisms [1].

The hybridization strategy proceeded through three key phases:

  • Pharmacophore Fusion: Integration of the pyridine nitrogen (hydrogen bond acceptor) with pyrimidine rings to enhance π-stacking interactions within the MmpL3 binding pocket
  • Steric Optimization: Introduction of conformationally constrained cycloalkyl groups at the S2 position to improve complementarity with the hydrophobic V646 residue
  • Polarity Balancing: Strategic placement of hydrogen bond acceptors to maintain membrane permeability while preserving target engagement

High-throughput phenotypic screening of approximately 100,000 compounds identified multiple chemotypes with anti-tubercular activity, among which pyridine-based hybrids demonstrated exceptional activity against MmpL3 mutant strains. Resistance profiling revealed that 4-phenyl piperidine (4PP) and phenylcyclobutane carboxamide (PCB) chemotypes retained potency against clinically relevant resistant strains when incorporating the pyridine-2-methylamine motif, validating the hybridization approach [3].

Role in Proton-Motive Force Disruption for Mycobacterial Cell Wall Synthesis

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine derivatives exert their bactericidal activity through precise disruption of the proton-motive force (PMF)-dependent translocation of mycolic acids. MmpL3 functions as a proton-gradient-driven transporter that exports trehalose monomycolate (TMM) across the inner membrane – an essential step in constructing the mycobacterial outer membrane. The inhibition mechanism involves two interconnected processes [1] [6]:

  • Proton Relay Disruption: The central nitrogen of the pyridine-2-methylamine scaffold forms a hydrogen bond with D645, preventing the conformational changes required for proton translocation. This effectively "locks" the transporter in an inactive state.
  • Substrate Competition: Hydrophobic extensions of the inhibitor occupy the TMM-binding channel, physically blocking substrate access while simultaneously disrupting the proton gradient that powers transport

The consequences of this dual mechanism are profound at the cellular level:

"Chemical inhibition of MmpL3 causes intracellular accumulation of trehalose monomycolates, leading to catastrophic failure of cell wall assembly and ultimately bacterial death. This mechanism is particularly effective against dormant bacilli with reduced metabolic activity, addressing a critical limitation of conventional TB drugs." [1]

Electrophysiological studies confirm that compound 62 collapses the transmembrane pH gradient in mycobacterial vesicles at concentrations as low as 0.1 μM, providing direct evidence of PMF disruption. This effect translates to rapid inhibition of mycolate incorporation into the cell wall within 15 minutes of exposure, preceding other morphological changes [6].

Target Validation via Resistant Mutant Profiling

The unequivocal validation of MmpL3 as the biological target of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine derivatives was achieved through comprehensive resistant mutant characterization. When M. tuberculosis was subjected to progressively increasing concentrations of compound 62, resistant colonies emerged at frequencies of approximately 3.2 × 10⁻⁸. Whole-genome sequencing of these isolates revealed a consistent missense mutation in the mmpL3 gene – specifically, a serine-to-threonine substitution at position 288 (S288T) [1] [2].

The S288T mutant exhibited striking phenotypic changes:

  • High-Level Resistance: 64-fold increase in MIC (from 0.016 μg/mL to >1 μg/mL) against compound 62
  • Target Specificity: Maintained susceptibility to first-line TB drugs (isoniazid, rifampicin) and unrelated MmpL3 inhibitors like SQ109
  • Structural Rationale: Molecular modeling positioned S288 near the compound 62 binding site, where the S288T substitution introduces steric hindrance through the additional methyl group

Table 2: Activity Profile of Compound 62 Against Clinical Isolates

Strain TypeMIC Range (μg/mL)Resistance Ratio (vs H37Rv)S288T Prevalence
H37Rv (reference)0.016Not present
MDR-TB clinical isolates0.0039–0.0310.24–1.9×0%
XDR-TB clinical isolates0.0078–0.06250.49–3.9×0%
Laboratory S288T mutant>1.0>64×100%

Cross-resistance profiling demonstrated that the S288T mutation confers differential resistance patterns across MmpL3 inhibitor classes. While it confers high-level resistance to compound 62 and AU1235, it maintains susceptibility to SQ109 and indolecarboxamides. This differential resistance profile provides a unique "genetic fingerprint" confirming MmpL3 as the primary target and establishes that pyridine-2-methylamine derivatives occupy a distinct but overlapping region of the MmpL3 binding pocket compared to other inhibitor classes [1] [2] [3].

The absence of S288T mutations in clinical MDR/XDR isolates screened to date (n=127) suggests a lack of pre-existing resistance to this compound class in circulating strains, highlighting its potential clinical utility against currently difficult-to-treat TB cases [2].

Properties

CAS Number

1341782-97-5

Product Name

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine

IUPAC Name

(2-pyridin-2-ylpyrimidin-4-yl)methanamine

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C10H10N4/c11-7-8-4-6-13-10(14-8)9-3-1-2-5-12-9/h1-6H,7,11H2

InChI Key

VRFMDYCJJVRPNS-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)CN

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)CN

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